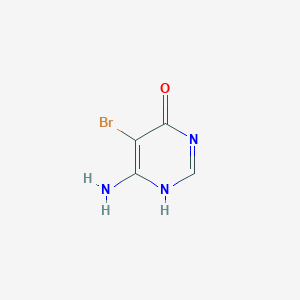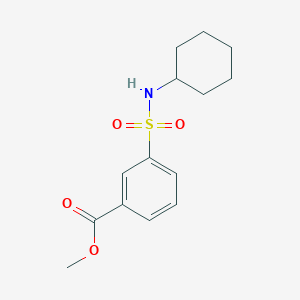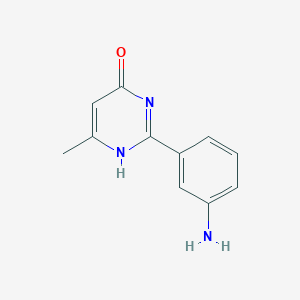![molecular formula C16H19NO3S B7854584 N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide](/img/structure/B7854584.png)
N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(Benzyloxy)phenyl]ethyl}methanesulfonamide is an intriguing organic compound, known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its significance in various pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide typically involves a multi-step process:
Formation of the intermediate: The process begins with the reaction of 4-(benzyloxy)benzaldehyde with a suitable reagent to form 4-(benzyloxy)phenylacetaldehyde.
Reductive amination: The intermediate is then subjected to reductive amination with ethylamine, yielding 2-[4-(benzyloxy)phenyl]ethylamine.
Sulfonation: Finally, the amine is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
On an industrial scale, the synthesis may involve optimizing reaction conditions for maximum yield and purity, including precise control of temperature, pressure, and the use of catalysts. Advanced purification techniques, such as recrystallization or chromatography, are employed to ensure the compound's high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding benzaldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride may be used for reduction.
Substitution: Conditions typically involve the use of Lewis acids or bases, depending on the substituent being introduced.
Major Products Formed
The primary products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide is valuable in various research domains:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in biochemical assays and studies due to its potential interaction with biological targets.
Medicine: The sulfonamide group is known for its pharmacological properties, and derivatives of this compound may have therapeutic applications.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The biological activity of N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby disrupting normal enzymatic function. This interaction can interfere with various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{2-[4-(Methoxy)phenyl]ethyl}methanesulfonamide: This compound, with a methoxy group instead of a benzyloxy group, may exhibit different pharmacokinetic properties.
N-{2-[4-(Benzyloxy)phenyl]ethyl}sulfonamide: Lacking the methanesulfonamide group, it may have reduced or different biological activity.
N-{2-[4-(Benzyloxy)phenyl]ethyl}methanesulfonic acid: This acid form can be more hydrophilic and might interact differently with biological targets.
Uniqueness
The presence of the benzyloxy group in N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide enhances its lipophilicity, potentially improving its ability to cross cellular membranes and interact with intracellular targets. Additionally, the sulfonamide group is crucial for its enzyme inhibition properties, making it a valuable compound in medicinal chemistry.
Hope this comprehensive overview satisfies your curiosity about this compound
Eigenschaften
IUPAC Name |
N-[2-(4-phenylmethoxyphenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-21(18,19)17-12-11-14-7-9-16(10-8-14)20-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIFKFNPTXILTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(tert-Butyloxycarbonyl)amino]thiophene-2-carboxylic acid ethyl ester](/img/structure/B7854501.png)


![[4-(2-Phenylethoxy)phenyl]methanamine hydrochloride](/img/structure/B7854526.png)

![2-(5-p-Tolyl-1H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B7854548.png)
![2-Pyrazinecarboxamide, N-[2-(2,3-dihydro-1H-indol-1-yl)phenyl]-](/img/structure/B7854554.png)






![8-Benzoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7854604.png)
